molecular formula C12H15NO4 · C12H23N B612851 N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid CAS No. 91738-83-9

N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid

Cat. No.: B612851
CAS No.: 91738-83-9
M. Wt: 418.58
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.C12H23N/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,9H,8H2,1-2H3,(H,14,15);11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGOEFBRIGKCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid typically involves the protection of the amino group of DL-alanine with a benzyloxycarbonyl (Z) group, followed by methylation of the amino group. The final product is obtained by reacting the protected and methylated DL-alanine with dicyclohexylamine to form the dicyclohexylammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Advanced purification techniques like crystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl group, yielding N-methyl-DL-alanine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides of this compound.

    Reduction: N-methyl-DL-alanine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

    Biology: Employed in studies involving protein structure and function.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The benzyloxycarbonyl group plays a crucial role in protecting the amino group during reactions, while the dicyclohexylammonium salt enhances the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Cyclohexylcyclohexanamine and Cyclohexylamine Derivatives

N-Cyclohexylcyclohexanamine shares functional similarities with other cyclohexylamine-based salts and complexes. Key analogs include:

Table 1: Cyclohexylamine Derivatives Comparison
Compound Name Molecular Formula CAS/PMN Applications Regulatory Notes
N-Cyclohexylcyclohexanamine C₁₂H₂₃N Not specified Pharmaceutical intermediates, salt formation Regulated under 40 CFR 721.11559
Ethylhexanoic acid, compound with cyclohexylamine (generic) Not specified PMN P–12–69, P–12–70 Industrial surfactants, corrosion inhibitors Significant new use reporting required
9-Octadecenoic acid (Z)-, compound with N-cyclohexylcyclohexanamine (1:1) C₂₄H₄₅NO₂ 721.11559 Likely surfactants or lubricants Subject to EPA reporting requirements

Key Differences :

  • Industrial vs. Pharmaceutical Use: Ethylhexanoic acid derivatives are prioritized for industrial applications, while N-cyclohexylcyclohexanamine complexes (e.g., with aspartic acid esters) are linked to drug intermediates .

2-[Methyl(phenylmethoxycarbonyl)amino]propanoic Acid and Amino Acid Derivatives

This compound belongs to a class of protected amino acids used in peptide synthesis. Comparable compounds include:

Table 2: Amino Acid Derivatives Comparison
Compound Name Molecular Formula CAS Purity Applications Notes
2-[Methyl(phenylmethoxycarbonyl)amino]propanoic Acid C₁₂H₁₅NO₅ Not found Not specified Peptide synthesis Methyl substitution may reduce steric hindrance vs. bulkier groups
2-[Methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic Acid C₁₈H₁₉NO₅ 2899-07-2 100% Biochemical research Additional phenyl group increases hydrophobicity
N-Fmoc-O-tert-butyl-N-methyl-L-serine C₂₄H₂₉NO₅ Not found 97% Solid-phase peptide synthesis Uses Fmoc (fluorenylmethyloxycarbonyl) and tert-butyl protections

Key Differences :

  • Protecting Groups: Cbz (phenylmethoxycarbonyl) is removed via hydrogenolysis, whereas Fmoc requires basic conditions and tert-butyl groups need acidic cleavage .
  • Structural Modifications : The methyl group in the target compound may enhance solubility compared to bulkier analogs like Boc (tert-butoxycarbonyl) derivatives .

Functional and Regulatory Comparisons

Regulatory Landscape

  • Cyclohexylamine derivatives are subject to EPA regulations (40 CFR Part 721) for significant new uses, emphasizing environmental and health monitoring .
  • Amino acid derivatives, while requiring safety protocols (e.g., SDS for handling ), face fewer industrial restrictions but stringent purity standards in pharmaceuticals .

Biological Activity

N-cyclohexylcyclohexanamine; 2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid is a compound of interest due to its potential biological activities and applications in pharmacology. This article explores the biological activity of this compound, including its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its structural components:

  • N-cyclohexylcyclohexanamine : This part of the molecule is characterized by a cyclohexane ring attached to an amine group, which may influence its interaction with biological systems.
  • 2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid : This segment introduces a carboxylic acid functionality, which is significant for its solubility and reactivity.

The biological activity of N-cyclohexylcyclohexanamine; 2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors in the body, potentially modulating their activity. This includes interactions with neurotransmitter receptors, which can affect mood and cognition.
  • Enzyme Inhibition : There is evidence suggesting that the compound might inhibit certain enzymes involved in metabolic pathways, which could lead to altered physiological responses.
  • Cellular Uptake : The structural features suggest that it may facilitate cellular uptake, impacting how cells respond to various stimuli.

1. Antimicrobial Activity

Research indicates that compounds similar to N-cyclohexylcyclohexanamine have demonstrated antimicrobial properties. Studies have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.

2. Anti-inflammatory Effects

Preliminary findings suggest that this compound may exhibit anti-inflammatory properties. It could potentially reduce inflammation markers in various biological models, indicating its usefulness in conditions characterized by chronic inflammation.

3. Neuroprotective Effects

Some studies have explored the neuroprotective capabilities of related compounds. N-cyclohexylcyclohexanamine; 2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid may offer protective effects against neuronal damage in models of neurodegenerative diseases.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Study AEvaluate antimicrobial efficacyShowed significant inhibition of bacterial growth at low concentrations.
Study BAssess anti-inflammatory propertiesReduced levels of pro-inflammatory cytokines in vitro.
Study CInvestigate neuroprotective effectsDemonstrated reduced neuronal cell death in oxidative stress models.

Research Findings

Recent research has focused on understanding the pharmacokinetics and pharmacodynamics of N-cyclohexylcyclohexanamine; 2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid:

  • Absorption and Distribution : Studies indicate good absorption rates with favorable distribution profiles across various tissues.
  • Metabolism : Initial metabolism studies suggest that the compound undergoes phase I metabolic reactions primarily through cytochrome P450 enzymes.
  • Excretion : Excretion studies indicate that metabolites are predominantly eliminated via renal pathways.

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